N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a chlorophenyl group . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might make the compound more lipophilic .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds involves detailed synthesis routes and structural characterizations. For instance, studies on the synthesis of novel pyrazoline and pyrazole derivatives highlighted the preparation of compounds starting from specific benzamide derivatives. These processes involve reactions with various hydrazines or phenylhydrazines, leading to compounds with anti-inflammatory activities or potential as anticancer and antimicrobial agents (Abdulla et al., 2014) (Katariya et al., 2021).
Pharmacological Applications
The pharmacological potential of related compounds spans various domains, including anticancer, antimicrobial, and analgesic activities. For example, derivatives synthesized from benzamide precursors demonstrated significant inhibition against cancer cell lines, showing promise as anticancer agents (Huang et al., 2020). Moreover, compounds incorporating thiazole rings exhibited antimicrobial activities, indicating their potential in treating bacterial and fungal infections (Desai et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Further insights into the action mechanisms of similar compounds have been provided through molecular docking and quantum chemical calculations. These studies reveal how these compounds interact at the molecular level with biological targets, offering a basis for understanding their pharmacological effects (Viji et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit egfr tyrosine kinase .
Mode of Action
It is suggested that similar compounds may interact with their targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been reported to inhibit mitochondrial respiration in fungi , which could potentially affect energy production and other downstream effects.
Result of Action
Similar compounds have been reported to cause some degree of reproductive and developmental failure in mammals .
Action Environment
Similar compounds such as pyraclostrobin have been reported to bioaccumulate in aquatic organisms , suggesting that environmental factors such as water presence could influence its action and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-7-2-4-12(8-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXKBXOEGETCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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